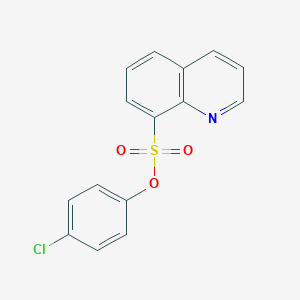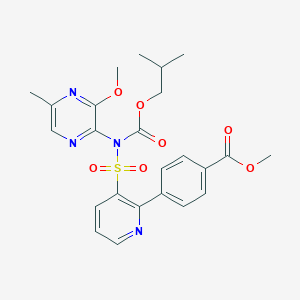![molecular formula C11H8N2S B182960 6-Phénylimidazo[2,1-b]thiazole CAS No. 7008-63-1](/img/structure/B182960.png)
6-Phénylimidazo[2,1-b]thiazole
Vue d'ensemble
Description
6-Phenylimidazo[2,1-b]thiazole is a heterocyclic organic compound that has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound is known for its unique structural features and interesting biological properties, which make it a promising candidate for further research and development.
Applications De Recherche Scientifique
Activité antimicrobienne
Des dérivés de « 6-Phénylimidazo[2,1-b]thiazole » ont été synthétisés et évalués pour leur activité antimicrobienne in vitro contre diverses bactéries et champignons. Cela inclut une série d'hydrazides d'acide this compound-3-acétique N2-substitués .
Activité antifongique
De nouveaux dérivés de « this compound » ont été synthétisés et évalués pour leur activité antifongique contre les souches de dermatophytes, le kétoconazole étant utilisé comme standard de comparaison .
Activité anticancéreuse
Le composé a été utilisé pour créer de nouveaux échafaudages d'imidazo[2,1-b][1,3,4]thiadiazole à base de benzothiazole qui se concentrent sur l'activité anticancéreuse. Ces dérivés sont des pharmacophores importants et des intermédiaires pour la fabrication de médicaments .
Activité cytotoxique contre les lignées cellulaires cancéreuses
Une série de nouveaux composés portant des échafaudages de « this compound » ont été conçus, synthétisés et testés pour leur cytotoxicité contre les lignées cellulaires cancéreuses humaines, notamment HepG2 (cancer du foie) et MDA-MB-231 .
Mécanisme D'action
Target of Action
The primary target of 6-Phenylimidazo[2,1-b]thiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
6-Phenylimidazo[2,1-b]thiazole interacts with EGFR, inhibiting its activity . This interaction results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation. The compound’s mode of action is primarily through competitive inhibition, where it competes with the natural ligand (EGFR) for the binding site on the receptor.
Biochemical Pathways
The interaction of 6-Phenylimidazo[2,1-b]thiazole with EGFR affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced cell proliferation .
Result of Action
The result of 6-Phenylimidazo[2,1-b]thiazole’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR . This makes it a potential candidate for the treatment of cancers that are characterized by EGFR overexpression.
Analyse Biochimique
Biochemical Properties
6-Phenylimidazo[2,1-b]thiazole has been found to interact with various enzymes and proteins. For instance, it has shown antifungal activity against certain strains, suggesting that it may interact with enzymes or proteins involved in fungal growth
Cellular Effects
Some studies have reported that it exhibits anticancer activity against certain cancer cell lines . It is suggested that 6-Phenylimidazo[2,1-b]thiazole may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKAVHVTLJEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313170 | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7008-63-1 | |
| Record name | 6-Phenylimidazo(2,1-b)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYLIMIDAZO(2,1-B)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5LX2B3UE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 6-phenylimidazo[2,1-b]thiazole is C11H8N2S, and its molecular weight is 200.26 g/mol.
A: Researchers frequently utilize 1H NMR, 13C NMR, FTIR, and mass spectrometry to elucidate the structure of 6-phenylimidazo[2,1-b]thiazole derivatives. [, ]
A: Studies have shown that substitutions at different positions of the 6-phenylimidazo[2,1-b]thiazole scaffold can significantly impact its biological activity. For instance, introducing various substituents at the 5-position has yielded derivatives with notable antimicrobial activity against a range of bacteria and fungi. [] Additionally, incorporating specific groups, such as 2-hydroxybenzylidene and carbohydrazide, at the 3-position has led to the development of fluorescence probes with high sensitivity and selectivity towards specific metal ions like In3+ and Cr3+. []
A: Research has identified various biological activities associated with this class of compounds. Derivatives have demonstrated antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Staphylococcus epidermidis, and Trichophyton mentagrophytes. [] Furthermore, certain derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis. []
A: Yes, research has explored the immunomodulatory potential of metal complexes derived from (-)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole (levamisole). Studies on mice and rats revealed that the incorporation of metals like Zn(II) into the complex could enhance the immunomodulating activity compared to the uncomplexed levamisole. []
A: While the exact mechanisms of action for all derivatives are still under investigation, studies suggest that some 6-phenylimidazo[2,1-b]thiazole derivatives could potentially exert their effects through inhibition of mitochondrial NADH dehydrogenase. [] Additionally, the ability of certain derivatives to form aggregates with human serum albumin suggests a potential influence on protein structure and function. []
A: Yes, computational chemistry tools have been employed to gain insights into the properties and behavior of these compounds. Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have been used to understand the binding modes, electronic properties, and spectroscopic characteristics of 6-phenylimidazo[2,1-b]thiazole-based fluorescence probes. []
ANone: The provided research papers primarily focus on the biological activities and analytical aspects of 6-phenylimidazo[2,1-b]thiazole and its derivatives. There is limited information available regarding their catalytic properties or applications in the provided abstracts.
A: Gas-liquid chromatography (GLC) has been successfully employed for the determination of residues of levamisole, a derivative of 6-phenylimidazo[2,1-b]thiazole, in bovine milk. [] The method involves extraction from milk, purification, and quantification using GLC with an alkali flame ionization detector. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)




![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)



